Cas no 26886-05-5 (3,5-Diisopropylphenol)
3,5-Diisopropylphenol Chemical and Physical Properties
Names and Identifiers
-
- 3,5-Diisopropylphenol
- 3,?5-?Diisopropylphenol
- 3,5-Diisopropylphenol
- 3,5-bis(1-methylethyl)Phenol
- Phenol, 3,5-bis(1-methylethyl)-
- 3,5-di(propan-2-yl)phenol
- FT-0682372
- 3,5-BIS(PROPAN-2-YL)PHENOL
- A5272
- Q27256474
- UNII-35JD906HZZ
- MB02930
- 35JD906HZZ
- Phenol, 3,5-diisopropyl-
- DTXSID0073453
- AKOS006277280
- 26886-05-5
- NS00028220
- SCHEMBL2050376
- 3, 5-di(propan-2-yl)phenol
- 3,5-diisopropyl-phenol
- 3374-41-2
- 3,5-bis(1-Methylethyl)-phenol
- BBA88605
- EINECS 248-086-0
- DB-067696
-
- MDL: MFCD03703465
- Inchi: 1S/C12H18O/c1-8(2)10-5-11(9(3)4)7-12(13)6-10/h5-9,13H,1-4H3
- InChI Key: YYOQJBLGFMMRLJ-UHFFFAOYSA-N
- SMILES: OC1C=C(C=C(C=1)C(C)C)C(C)C
Computed Properties
- Exact Mass: 178.13600
- Monoisotopic Mass: 178.135765193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 135
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 10
- XLogP3: 3.8
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Density: 0.9414 (estimate)
- Melting Point: 37.99°C (estimate)
- Boiling Point: 260.36°C (estimate)
- Refractive Index: 1.5085 (estimate)
- PSA: 20.23000
- LogP: 3.63900
3,5-Diisopropylphenol Customs Data
- HS CODE:2907199090
- Customs Data:
China Customs Code:
2907199090Overview:
2907199090 Other monophenols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2907199090 other monophenols VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
3,5-Diisopropylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019146732-1g |
3,5-Diisopropylphenol |
26886-05-5 | 95% | 1g |
$826.80 | 2023-09-02 | |
| TRC | D455295-250mg |
3,5-Diisopropylphenol |
26886-05-5 | 250mg |
$ 187.00 | 2023-09-07 | ||
| TRC | D455295-2.5g |
3,5-Diisopropylphenol |
26886-05-5 | 2.5g |
$ 1455.00 | 2023-09-07 | ||
| A2B Chem LLC | AF62207-250mg |
3,5-Diisopropylphenol |
26886-05-5 | 250mg |
$302.00 | 2024-04-20 | ||
| A2B Chem LLC | AF62207-2.5g |
3,5-Diisopropylphenol |
26886-05-5 | 2.5g |
$1533.00 | 2024-04-20 | ||
| Ambeed | A816624-1g |
3,5-Diisopropylphenol |
26886-05-5 | 95+% | 1g |
$731.0 | 2024-08-03 | |
| Crysdot LLC | CD12089818-1g |
3,5-Diisopropylphenol |
26886-05-5 | 95+% | 1g |
$772 | 2024-07-24 |
3,5-Diisopropylphenol Suppliers
3,5-Diisopropylphenol Related Literature
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Xiao-Hu Dai,Hao-Xiang Fan,Chun-Yan Yi,Bin Dong,Shi-Jie Yuan J. Mater. Chem. A 2019 7 6849
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Guoqiang Zhang,Zhongqiu Liu,Yinuo Li,Yuanyuan Yu,Yujing Liu,Anguo Ying Sustainable Energy Fuels 2022 6 5121
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Guoqiang Zhang,Zhongqiu Liu,Yinuo Li,Yuanyuan Yu,Yujing Liu,Anguo Ying Sustainable Energy Fuels 2022 6 5121
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4. Induced circular dichroism spectra of α-, β- and γ-cyclodextrin complexes with sodium 4′-hydroxy-3′-isopropylazobenzene-4-sulfonate and sodium 4′-hydroxy-3′,5′-diisopropylazobenzene-4-sulfonateNoboru Yoshida,Hiroyuki Yamaguchi,Miwako Higashi J. Chem. Soc. Perkin Trans. 2 1994 2507
Additional information on 3,5-Diisopropylphenol
3,5-Diisopropylphenol (CAS No. 26886-05-5): An Overview of Its Properties, Applications, and Recent Research
3,5-Diisopropylphenol (CAS No. 26886-05-5) is a versatile organic compound with a wide range of applications in the chemical and pharmaceutical industries. This compound is characterized by its unique molecular structure, which consists of a phenol ring substituted with two isopropyl groups at the 3 and 5 positions. The chemical formula of 3,5-Diisopropylphenol is C11H16O, and it has a molecular weight of 164.24 g/mol.
The physical properties of 3,5-Diisopropylphenol include a melting point of approximately 70-72°C and a boiling point of around 240-242°C. It is a white crystalline solid at room temperature and is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and ethyl acetate. These properties make it suitable for various industrial processes and research applications.
In the pharmaceutical industry, 3,5-Diisopropylphenol has gained attention due to its potential biological activities. Recent studies have explored its anti-inflammatory and antioxidant properties, which could have significant implications for the development of new therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that 3,5-Diisopropylphenol exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Beyond its anti-inflammatory properties, 3,5-Diisopropylphenol has also been investigated for its potential as an antioxidant. Oxidative stress is a key factor in the development of various diseases, including neurodegenerative disorders and cardiovascular diseases. Research published in the Biochemical Pharmacology journal in 2020 demonstrated that 3,5-Diisopropylphenol can effectively scavenge free radicals and protect cells from oxidative damage. This makes it a promising candidate for the development of novel drugs targeting oxidative stress-related conditions.
The synthetic routes for producing 3,5-Diisopropylphenol have been well-documented in the literature. One common method involves the alkylation of phenol with isopropyl bromide using a strong base such as sodium hydride or potassium tert-butoxide. This reaction proceeds via an SN2 mechanism, leading to the formation of the desired product with high yield and purity. Another approach involves the Friedel-Crafts alkylation of phenol using isopropyl chloride in the presence of an aluminum chloride catalyst.
In addition to its pharmaceutical applications, 3,5-Diisopropylphenol has found use in other areas such as agrochemicals and materials science. In agrochemicals, it serves as an intermediate in the synthesis of herbicides and fungicides due to its ability to enhance the efficacy of these compounds. In materials science, it has been explored as a functional monomer for polymer synthesis, contributing to the development of advanced materials with improved mechanical and thermal properties.
The environmental impact of 3,5-Diisopropylphenol has also been a subject of recent research. Studies have shown that it has low toxicity to aquatic organisms and does not bioaccumulate significantly in the environment. However, proper handling and disposal practices are still recommended to minimize any potential environmental risks.
In conclusion, 3,5-Diisopropylphenol (CAS No. 26886-05-5) is a multifaceted compound with diverse applications across various industries. Its unique chemical structure endows it with valuable biological activities and physical properties that make it an attractive candidate for further research and development. As ongoing studies continue to uncover new potential uses for this compound, it is likely that its importance will only grow in the coming years.
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